molecular formula C18H23NO6 B055308 Dehydroanacrotine CAS No. 111844-46-3

Dehydroanacrotine

Cat. No. B055308
M. Wt: 349.4 g/mol
InChI Key: AJPUVLCTVZSDCX-QZYMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroanacrotine (DHAn) is a natural compound that belongs to the family of alkaloids. It was first isolated from the roots of the plant Anacrotine paniculata, which is commonly found in China and India. DHAn has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Dehydroanacrotine is not fully understood. However, studies have shown that Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Dehydroanacrotine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dehydroanacrotine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, Dehydroanacrotine has been found to have a positive effect on the immune system, increasing the production of natural killer (NK) cells and enhancing their cytotoxic activity.

Advantages And Limitations For Lab Experiments

Dehydroanacrotine has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from natural sources. Dehydroanacrotine is also stable and can be stored for long periods without degradation. However, Dehydroanacrotine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Dehydroanacrotine is not widely available commercially, which can limit its use in experiments.

Future Directions

There are several future directions for Dehydroanacrotine research. First, further studies are needed to fully understand the mechanism of action of Dehydroanacrotine. This will help to identify potential targets for therapeutic intervention. Second, more research is needed to investigate the potential therapeutic applications of Dehydroanacrotine, including its use in the treatment of autoimmune diseases and cancer. Finally, the development of new synthesis methods for Dehydroanacrotine will help to increase its availability and facilitate further research.
Conclusion
In conclusion, Dehydroanacrotine is a natural compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Dehydroanacrotine has several advantages for lab experiments, including its availability and stability. However, its mechanism of action is not fully understood, and more research is needed to investigate its potential therapeutic applications.

Synthesis Methods

Dehydroanacrotine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis of Dehydroanacrotine involves the use of several chemical reagents to produce the compound. However, the isolation of Dehydroanacrotine from natural sources is the most common method used. This involves the extraction of the compound from the roots of Anacrotine paniculata using various solvents and purification techniques.

Scientific Research Applications

Dehydroanacrotine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.

properties

CAS RN

111844-46-3

Product Name

Dehydroanacrotine

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1

InChI Key

AJPUVLCTVZSDCX-QZYMSODOSA-N

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C

SMILES

CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C

synonyms

dehydroanacrotine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.